molecular formula C12H16ClN3S B6489033 2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride CAS No. 1216689-17-6

2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride

Cat. No. B6489033
CAS RN: 1216689-17-6
M. Wt: 269.79 g/mol
InChI Key: OXYURLZLRRZDMP-UHFFFAOYSA-N
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Description

The compound “2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride” is a derivative of benzothiazole, which is a heterocyclic compound . It contains a piperazine ring, which is a common feature in many pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, piperazine derivatives are often synthesized through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .

Scientific Research Applications

Antipsychotic Properties

Olanzapine is primarily used as an atypical antipsychotic medication. It acts by modulating dopamine, serotonin, and other neurotransmitter systems. Its efficacy in treating schizophrenia, bipolar disorder, and other psychotic conditions has been well-established .

Mood Stabilization

Beyond its antipsychotic effects, olanzapine exhibits mood-stabilizing properties. It is often prescribed to manage acute manic or mixed episodes associated with bipolar disorder. The drug helps stabilize mood swings and prevent relapses .

Anti-Emetic Activity

Olanzapine has shown promise as an anti-emetic (anti-nausea) agent. It is sometimes used in combination with other medications to prevent chemotherapy-induced nausea and vomiting. Its mechanism involves antagonism of serotonin receptors in the chemoreceptor trigger zone .

Anti-Depressant Potential

Research has explored olanzapine’s antidepressant effects. Although it is not a first-line treatment for depression, some studies suggest its usefulness in treatment-resistant cases. Further investigations are ongoing .

Cognitive Enhancement

Studies have investigated olanzapine’s impact on cognitive function. While it is not primarily prescribed for this purpose, some evidence suggests potential cognitive enhancement in certain populations, such as patients with schizophrenia .

Neuroprotective Effects

Emerging research indicates that olanzapine may have neuroprotective properties. It could potentially mitigate neuronal damage and oxidative stress, making it relevant in neurodegenerative disorders. However, more studies are needed to confirm this effect .

Future Directions

While specific future directions for “2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride” are not available, similar compounds are often studied for their potential therapeutic applications, including as potential dual antihypertensive agents and anti-inflammatory agents .

Mechanism of Action

Target of Action

The primary target of 2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride is the protein S100B . S100B is a member of the S100 family of proteins containing 2 EF-hand calcium-binding motifs. It is involved in the regulation of a number of cellular processes such as cell cycle progression and differentiation .

Mode of Action

It is known to interact with its target, s100b, leading to changes in the protein’s activity

Biochemical Pathways

The biochemical pathways affected by this compound are not clearly defined. Given its target, it is likely that it influences pathways involving S100B. S100B has been implicated in the regulation of protein phosphorylation, enzyme activity, calcium homeostasis, and the dynamics of cytoskeleton components .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with S100B. By modulating the activity of this protein, the compound could potentially influence a variety of cellular processes. The specific effects would depend on the context of the cells and tissues in which the interaction occurs .

Action Environment

The action, efficacy, and stability of 2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific cellular environment. Detailed studies on these aspects are currently lacking .

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S.ClH/c1-14-6-8-15(9-7-14)12-13-10-4-2-3-5-11(10)16-12;/h2-5H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYURLZLRRZDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3S2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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